Computational Physicochemical Differentiation: cLogP, TPSA, and Rotatable Bond Profile vs. Propanamide Homolog and Des-Cyclopentyl Analog
Among the three closest commercially available structural analogs, the target compound occupies a distinct intermediate physicochemical space. It has a cLogP of 2.73 and TPSA of 51.02 Ų with 5 rotatable bonds, placing it in a moderately lipophilic region with a balanced polar surface area favorable for both passive permeability and aqueous solubility [1]. By comparison, the des-cyclopentyl analog N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide (CAS 1379204-80-4, C₁₁H₁₆N₄O, MW 220.27) has a substantially lower molecular weight and lipophilicity, lacking the hydrophobic cyclopentyl moiety that may drive occupancy of a lipophilic protein pocket [1]. The propanamide homolog (CAS 1396791-96-0, C₁₈H₂₈N₄O, MW 316.45) extends the linker by one methylene, increasing both molecular weight (+14 Da) and rotatable bond count (+1), which may increase entropic penalty upon target binding while potentially enhancing metabolic lability at the amide position [1]. The THP analog (C₁₈H₃₂N₂O₂, MW ~308.47) substitutes the pyrimidine ring with a tetrahydropyran, eliminating aromatic nitrogen hydrogen bond acceptors and reducing heteroatom count from 4 nitrogens to 2 .
| Evidence Dimension | Computed cLogP, TPSA, MW, and rotatable bond count across four structural analogs |
|---|---|
| Target Compound Data | cLogP 2.73, TPSA 51.02 Ų, MW 302.42, 5 rotatable bonds, C₁₇H₂₆N₄O, HBA 5, HBD 0 (computed) |
| Comparator Or Baseline | Propanamide homolog (CAS 1396791-96-0): C₁₈H₂₈N₄O, MW 316.45. Des-cyclopentyl analog (CAS 1379204-80-4): C₁₁H₁₆N₄O, MW 220.27. THP analog: C₁₈H₃₂N₂O₂, MW ~308.47. |
| Quantified Difference | ΔcLogP: not directly computable for all comparators from available sources. ΔMW: +14 Da vs. propanamide homolog, +82 Da vs. des-cyclopentyl analog. |
| Conditions | Computational predictions based on chemical structure using standard molecular descriptor algorithms (Sildrug/ECBD platform) [1]. |
Why This Matters
For procurement decisions in fragment-based screening or SAR campaigns, selecting a compound with the correct balance of lipophilicity and hydrogen-bonding capacity is critical; substituting a more lipophilic or more polar analog can alter compound partitioning, non-specific binding, and assay reproducibility.
- [1] EOS58632 Compound Record. Sildrug Database, Institute of Biochemistry and Biophysics, Polish Academy of Sciences. URL: https://sildrug.ibb.waw.pl/ecbd/EOS58632/ (accessed April 2026). View Source
